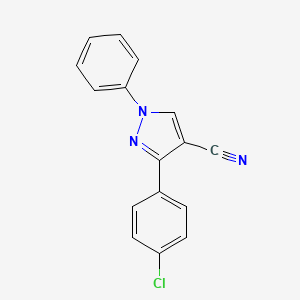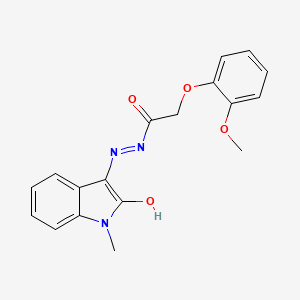
4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)-N-(2-ethoxyphenyl)benzamide, also known as DFE, is a chemical compound with potential applications in scientific research. It belongs to the class of benzamide derivatives and has a molecular formula of C16H16F2NO3. DFE has been studied for its potential use in treating various diseases and disorders, and its mechanism of action has been investigated in detail.
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide involves its interaction with various molecular targets in the cell. 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide can induce the expression of genes that are involved in apoptosis and cell cycle arrest, leading to the death of cancer cells. 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the production of pro-inflammatory cytokines and chemokines. By inhibiting NF-κB activity, 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide can reduce inflammation in various tissues. Additionally, 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide has been shown to induce apoptosis and cell cycle arrest, which leads to the death of cancer cells. In inflammation models, 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which leads to reduced inflammation. In neurological disorder models, 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide has been shown to reduce oxidative stress and inflammation, which leads to neuroprotection.
Advantages and Limitations for Lab Experiments
4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide also has some limitations, including its cost, toxicity, and potential side effects. Therefore, careful consideration should be given to the dosage and administration of 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide in lab experiments.
Future Directions
There are several future directions for 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide research, including investigating its potential use in combination therapy with other drugs, exploring its effects on different types of cancer and inflammation, and investigating its potential use in treating neurological disorders. Additionally, further studies are needed to investigate the safety and toxicity of 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide in animal models and humans. Overall, 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide has potential as a therapeutic agent for various diseases and disorders, and further research is needed to fully understand its mechanism of action and potential clinical applications.
Synthesis Methods
The synthesis of 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide involves the reaction of 4-(difluoromethoxy)benzoic acid with 2-ethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or under reflux conditions. The resulting product is purified by column chromatography or recrystallization to obtain pure 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide.
Scientific Research Applications
4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide has been studied for its potential use in treating various diseases and disorders, including cancer, inflammation, and neurological disorders. In cancer research, 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO3/c1-2-21-14-6-4-3-5-13(14)19-15(20)11-7-9-12(10-8-11)22-16(17)18/h3-10,16H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXMCDVTXHBBDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(difluoromethoxy)-N-(2-ethoxyphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-benzyl-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5764054.png)

![2-chloro-5-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B5764067.png)

![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5764069.png)
![3-allyl-2-{[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5764091.png)
![3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B5764095.png)
![4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5764100.png)

![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 3-fluorobenzoate](/img/structure/B5764106.png)
![4-amino-5-[(3,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5764118.png)